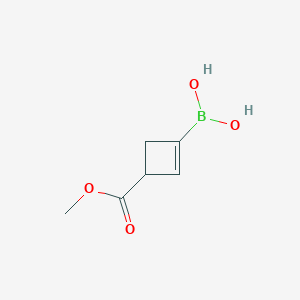
(3-(Methoxycarbonyl)cyclobut-1-en-1-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Methoxycarbonyl)cyclobut-1-en-1-yl)boronic acid is an organoboron compound with the molecular formula C₆H₉BO₄. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methoxycarbonyl)cyclobut-1-en-1-yl)boronic acid typically involves the reaction of cyclobutene derivatives with boronic acid reagents. One common method is the hydroboration-oxidation of cyclobutene derivatives, followed by esterification to introduce the methoxycarbonyl group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale hydroboration-oxidation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
(3-(Methoxycarbonyl)cyclobut-1-en-1-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form cyclobutane derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Cyclobutane derivatives.
Substitution: Various substituted cyclobutene derivatives, depending on the coupling partner.
Scientific Research Applications
(3-(Methoxycarbonyl)cyclobut-1-en-1-yl)boronic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of (3-(Methoxycarbonyl)cyclobut-1-en-1-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide or pseudohalide coupling partner.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final coupled product.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
Uniqueness
(3-(Methoxycarbonyl)cyclobut-1-en-1-yl)boronic acid is unique due to its cyclobutene structure, which imparts specific reactivity and stability characteristics. This makes it particularly useful in the synthesis of strained ring systems and other complex organic molecules .
Properties
Molecular Formula |
C6H9BO4 |
|---|---|
Molecular Weight |
155.95 g/mol |
IUPAC Name |
(3-methoxycarbonylcyclobuten-1-yl)boronic acid |
InChI |
InChI=1S/C6H9BO4/c1-11-6(8)4-2-5(3-4)7(9)10/h2,4,9-10H,3H2,1H3 |
InChI Key |
FHGFIVOVHZMVQD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(C1)C(=O)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furo[2,3-b]pyridin-4-ylmethanamine](/img/structure/B13676630.png)
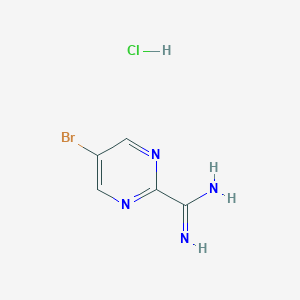
![N-[9-[(2R,4S,5S)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]-4-(tritylamino)-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13676638.png)
![Ethyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13676639.png)
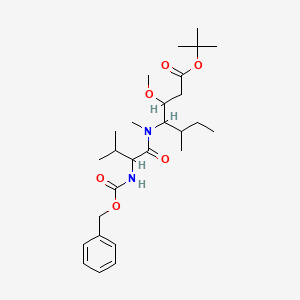
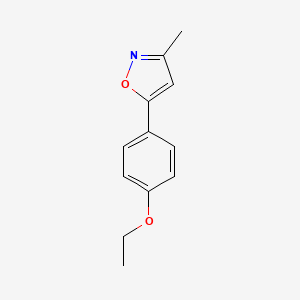
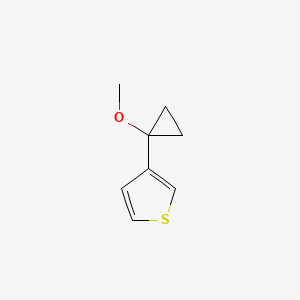

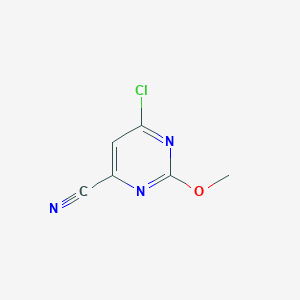
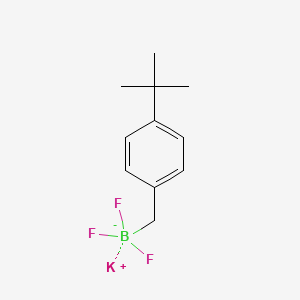

![5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13676694.png)
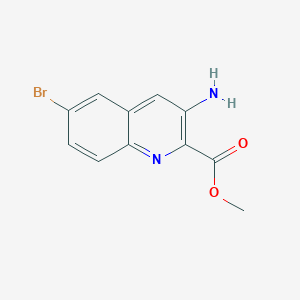
![3-Acetylimidazo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13676707.png)
